3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone
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Overview
Description
3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone is a fluorinated organic compound characterized by the presence of a methylthio group and multiple fluorine atoms on the propiophenone backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone typically involves the fluorination of the corresponding propiophenone derivative. One common method is the reaction of 3'-methylthiopropiophenone with a fluorinating agent such as Selectfluor or xenon difluoride under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations.
Chemical Reactions Analysis
Types of Reactions: 3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Fluorinated alcohols, amines
Scientific Research Applications
3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the compound's binding affinity and stability.
Comparison with Similar Compounds
3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone is unique due to its combination of fluorine and methylthio groups. Similar compounds include:
2'-Methylthio-2,2,3,3,3-pentafluoropropiophenone
4'-Methylthio-2,2,3,3,3-pentafluoropropiophenone
These compounds differ in the position of the methylthio group, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(3-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5OS/c1-17-7-4-2-3-6(5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMAGSXLEKTQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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